Redox State Differentiation from the 4-Oxo Series: 1,4-Dihydro vs. 4-Oxo Scaffold Comparison
The 1,4-dihydro core of 654651-04-4 lacks the carbonyl at position 4 that defines the extensively studied 4-oxo-[1]benzopyrano[4,3-c]pyrazole series. In the 4-oxo series, the C4 carbonyl is critical for planarity and hydrogen-bond acceptor capacity. The target compound replaces this with a methylene (CH2) bridge, reducing the hydrogen-bond acceptor count from 5 (in the minimal 4-oxo analogue) to 4 [1], while simultaneously lowering the TPSA from a computed ~90 Ų to 72.9 Ų [1]. This redox state shift directly alters the scaffold's electrostatic potential and is likely to eliminate interactions with targets that require the flat, conjugated 4-oxo system, such as the CpIMPDH active site [2].
| Evidence Dimension | Redox-dependent hydrogen-bond acceptor count and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | H-Bond Acceptor Count = 4; TPSA = 72.9 Ų (computed) |
| Comparator Or Baseline | 4-Oxo-[1]benzopyrano[4,3-c]pyrazole (minimal parent): H-Bond Acceptor Count ≈ 5; TPSA ≈ 90 Ų (computed estimates based on core substitution) |
| Quantified Difference | Δ H-Bond Acceptors = -1; Δ TPSA ≈ -17 Ų |
| Conditions | Computed using Cactvs / PubChem 2025 release; TPSA for comparator inferred from addition of a carbonyl oxygen to the core scaffold. |
Why This Matters
A -17 Ų reduction in TPSA combined with loss of an H-bond acceptor alters the compound's permeability and potential target recognition profile, making it unsuitable as a direct replacement for 4-oxo leads in ongoing medicinal chemistry campaigns.
- [1] PubChem Compound Summary for CID 71375822, 3-Methyl-8-nitro-1-phenyl-1,4-dihydro[1]benzopyrano[4,3-c]pyrazole. National Center for Biotechnology Information (2025). View Source
- [2] PMC, Synthesis, in Vitro Evaluation and Cocrystal Structure of 4-Oxo-[1]benzopyrano[4,3-c]pyrazole Cryptosporidium parvum Inosine 5′-Monophosphate Dehydrogenase (CpIMPDH) Inhibitors. 2014. View Source
